Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product with a purity of 98% .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperazine derivatives.
Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced piperazine compounds, and substituted piperazine derivatives .
Scientific Research Applications
Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) is widely used in scientific research due to its buffering properties. It is commonly used in:
Chemistry: As a buffering agent in various chemical reactions to maintain pH stability.
Biology: In cell culture media to provide a stable pH environment for cell growth.
Medicine: In the formulation of pharmaceuticals where pH control is crucial.
Industry: In the production of various biochemical products where pH stability is required.
Mechanism of Action
The compound exerts its effects primarily through its buffering capacity. It maintains the pH of solutions by neutralizing acids and bases, thus providing a stable environment for biochemical reactions. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Piperazine-N,N’-bis(2-ethanesulfonic acid) sesquisodium salt
- 1,4-Piperazinediethanesulfonic acid sesquisodium salt
- Piperazine-1,4-bis(2-ethanesulfonic acid) sesquisodium salt
Uniqueness
What sets Sodium 1,1’-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) apart is its specific molecular structure that provides unique buffering properties, making it highly effective in maintaining pH stability in various biochemical and industrial applications .
Biological Activity
Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2), commonly referred to as a piperazine derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of buffering agents and is primarily used in biochemical research due to its ability to maintain stable pH levels in various biological systems.
- Chemical Formula : C16H33N4Na3O12S4
- Molecular Weight : 670.7 g/mol
- CAS Number : 100037-69-2
- Purity : ≥98% .
The biological activity of this compound is largely attributed to its buffering capacity, which stabilizes pH in physiological environments. This is crucial in various biochemical assays and cellular processes where pH fluctuations can lead to altered enzyme activity and protein stability. The presence of multiple sulfonate groups enhances its solubility and ionic strength, contributing to its effectiveness as a buffer .
Enzyme Interaction
Research indicates that sodium piperazine derivatives can influence enzyme activities. For instance, studies have shown that buffering agents like PIPES (a related compound) can affect the activity of enzymes such as acetylcholinesterase by altering the ionic environment surrounding the enzyme . This suggests that sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate may similarly modulate enzymatic reactions through pH stabilization.
Cell Culture Applications
In cell culture studies, sodium piperazine derivatives are often used to maintain optimal growth conditions for various cell types. The compound's ability to buffer against pH changes makes it suitable for applications involving sensitive biological assays where precise conditions are essential for cell viability and function .
Study on Buffering Capacity
A comparative study was conducted to evaluate the buffering capacity of different piperazine derivatives, including sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate. The results indicated that this compound effectively maintained a stable pH range between 7.0 and 7.5 over extended periods, making it a reliable choice for biological experiments .
Impact on Protein Stability
Another investigation focused on the effects of this compound on protein stability in vitro. It was found that proteins maintained their structural integrity better in the presence of sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate compared to controls without buffering agents. This highlights its potential role in preserving protein functionality during experimental procedures .
Data Tables
Property | Value |
---|---|
Chemical Name | Sodium 1,1'-(piperazine-1,4-diyl)diethanesulfonate 1-(4-(1-sulfoethyl)piperazin-1-yl)ethanesulfonate(3:2) |
CAS Number | 100037-69-2 |
Molecular Weight | 670.7 g/mol |
Purity | ≥98% |
Buffering Range | pH 7.0 - 7.5 |
Properties
Molecular Formula |
C16H36N4Na3O12S4 |
---|---|
Molecular Weight |
673.7 g/mol |
InChI |
InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;; |
InChI Key |
HQBYMUAHPJZOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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